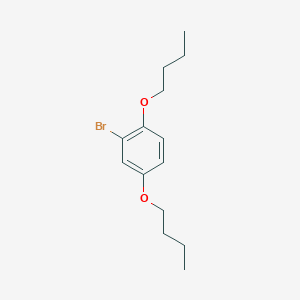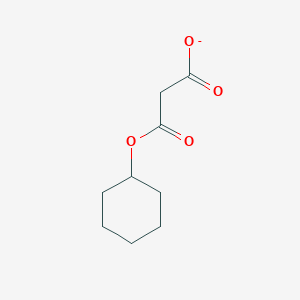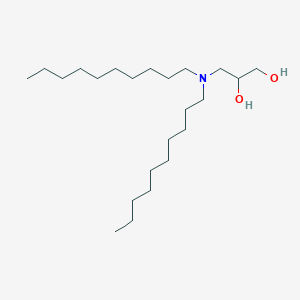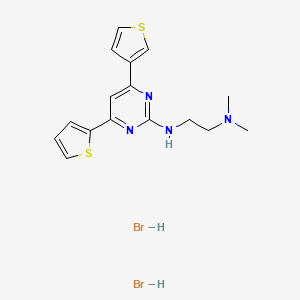
N-(2''-(Dimethylamino)ethyl)-4,6-dithien-2'-ylpyrimidin-2-amine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine core substituted with dithienyl groups and a dimethylaminoethyl side chain, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of dithienyl groups and the dimethylaminoethyl side chain. Common reagents used in these reactions include bromine, dimethylamine, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used, including halides and amines, under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The dithienyl groups may contribute to the compound’s electronic properties, making it effective in various biochemical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Dimethylamino)ethyl)-lauramide: Similar in structure but with different functional groups, leading to distinct properties and applications.
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in its core structure and reactivity.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylaminoethyl group, used in different industrial applications.
Uniqueness
N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide stands out due to its unique combination of a pyrimidine core with dithienyl and dimethylaminoethyl groups. This combination imparts distinctive electronic, chemical, and biological properties, making it a valuable compound for diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
119184-15-5 |
|---|---|
Molekularformel |
C16H20Br2N4S2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(4-thiophen-2-yl-6-thiophen-3-ylpyrimidin-2-yl)ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C16H18N4S2.2BrH/c1-20(2)7-6-17-16-18-13(12-5-9-21-11-12)10-14(19-16)15-4-3-8-22-15;;/h3-5,8-11H,6-7H2,1-2H3,(H,17,18,19);2*1H |
InChI-Schlüssel |
VNSBETFSXAXSFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=NC(=CC(=N1)C2=CC=CS2)C3=CSC=C3.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


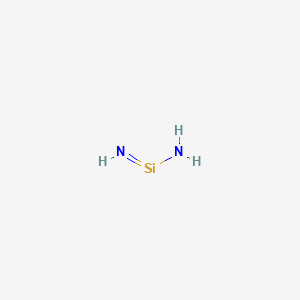
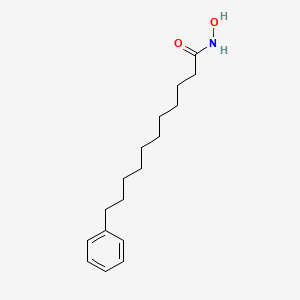
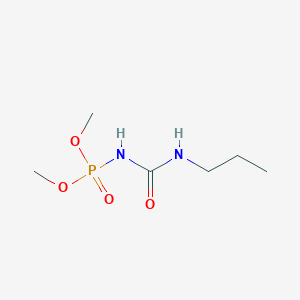
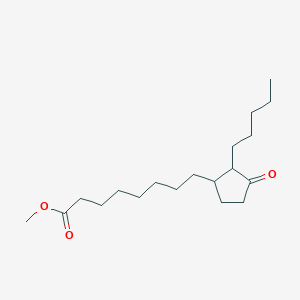
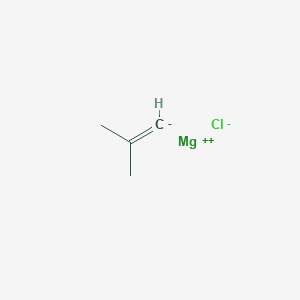
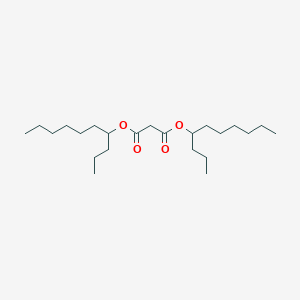
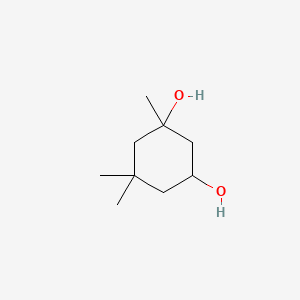
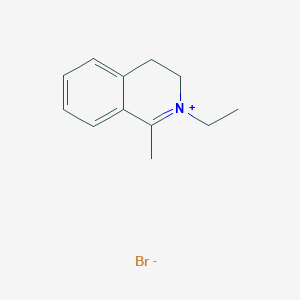
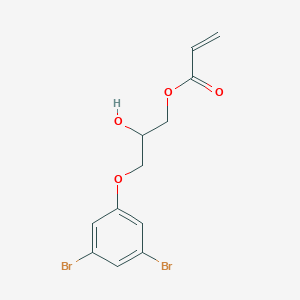
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
